molecular formula C12H15BrOZn B14880321 2-CyclohexyloxyphenylZinc bromide

2-CyclohexyloxyphenylZinc bromide

Cat. No.: B14880321
M. Wt: 320.5 g/mol
InChI Key: REWBILATOJZMLD-UHFFFAOYSA-M
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Description

2-CyclohexyloxyphenylZinc bromide is an organozinc reagent characterized by a zinc atom bonded to a bromine and a 2-cyclohexyloxyphenyl group. This compound belongs to the class of arylzinc bromides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under inert conditions. The cyclohexyloxy substituent introduces steric bulk and electron-donating effects via the ether oxygen, distinguishing it from simpler arylzinc bromides.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);cyclohexyloxybenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1

InChI Key

REWBILATOJZMLD-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-CyclohexyloxyphenylZinc bromide can be synthesized through the reaction of 2-bromo-1-cyclohexyloxybenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Bromo-1-cyclohexyloxybenzene+Zn2-CyclohexyloxyphenylZinc bromide\text{2-Bromo-1-cyclohexyloxybenzene} + \text{Zn} \rightarrow \text{this compound} 2-Bromo-1-cyclohexyloxybenzene+Zn→2-CyclohexyloxyphenylZinc bromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-CyclohexyloxyphenylZinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CyclohexyloxyphenylZinc bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-CyclohexyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Alternative catalysts (e.g., Pd or Ni complexes) could improve yields .
  • Solubility Limitations : The cyclohexyloxy group reduces solubility in polar solvents (e.g., acetonitrile), necessitating toluene or THF as reaction media .
  • Contradictions in Stability: While some studies suggest improved moisture resistance from hydrophobic groups, others note that increased steric bulk may destabilize the zinc center during storage .

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